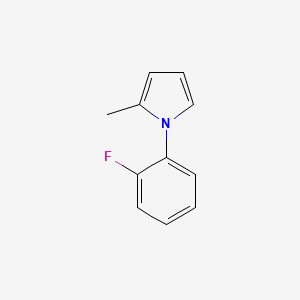
5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a piperidin-1-yl group at the 6th position of the nicotinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid typically involves multiple steps. One common method starts with the bromination of 2-methyl-6-(piperidin-1-yl)nicotinic acid. The bromination reaction is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or substituted amines.
Aplicaciones Científicas De Investigación
5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets. The piperidin-1-yl group allows the compound to bind to nicotinic acetylcholine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-(piperidin-1-yl)nicotinic acid: Lacks the bromine atom at the 5th position.
5-Bromo-2-methyl-3-(piperidin-1-yl)nicotinic acid: Bromine atom at the 5th position but different substitution pattern.
5-Bromo-2-methyl-6-(morpholin-1-yl)nicotinic acid: Contains a morpholine group instead of a piperidine group.
Uniqueness
The presence of the bromine atom at the 5th position and the piperidin-1-yl group at the 6th position makes 5-Bromo-2-methyl-6-(piperidin-1-yl)nicotinic acid unique. These structural features contribute to its distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C12H15BrN2O2 |
|---|---|
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-6-piperidin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15BrN2O2/c1-8-9(12(16)17)7-10(13)11(14-8)15-5-3-2-4-6-15/h7H,2-6H2,1H3,(H,16,17) |
Clave InChI |
ATGROGQQLIDRCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1C(=O)O)Br)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


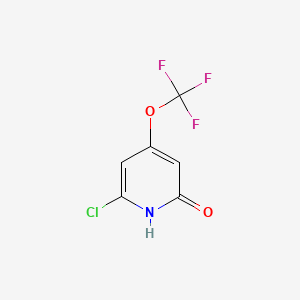
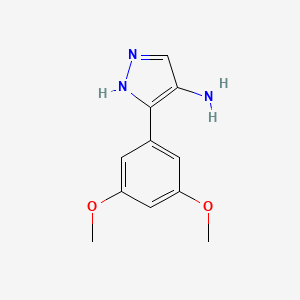
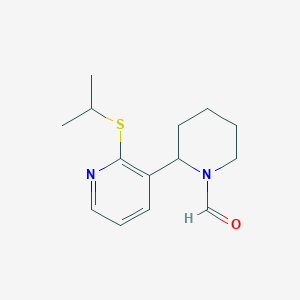

![5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11799377.png)

![3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799381.png)

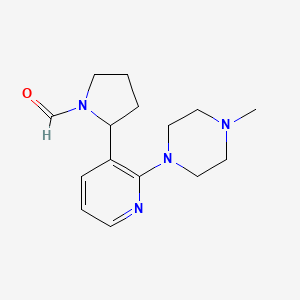
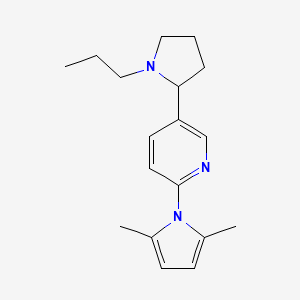
![5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one](/img/structure/B11799400.png)


